3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid
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Overview
Description
3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid is an organic compound that features a pyridine ring substituted with a hydroxy group and a carbonyl group, which is further linked to an amino-propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid can be achieved through a multi-step process involving the following key steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as aldehydes and amines.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Formation of the Carbonyl Group: The carbonyl group can be introduced through oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Coupling with Amino-Propionic Acid: The final step involves coupling the pyridine derivative with amino-propionic acid using peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-pyridine-2-carboxylic acid: Similar structure but lacks the amino-propionic acid moiety.
5-Hydroxy-pyridine-3-carboxylic acid: Similar structure but lacks the amino-propionic acid moiety.
3-Amino-pyridine-2-carboxylic acid: Similar structure but lacks the hydroxy group.
Uniqueness
3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid is unique due to the presence of both the hydroxy-pyridine and amino-propionic acid moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[(5-hydroxypyridine-3-carbonyl)amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c12-7-3-6(4-10-5-7)9(15)11-2-1-8(13)14/h3-5,12H,1-2H2,(H,11,15)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPYYJWFQPMLGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)C(=O)NCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354363 |
Source
|
Record name | 3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
325970-26-1 |
Source
|
Record name | 3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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